molecular formula C25H23N3O2 B2457210 N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide CAS No. 942001-20-9

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Cat. No.: B2457210
CAS No.: 942001-20-9
M. Wt: 397.478
InChI Key: SVBFNBMZOUNAKN-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 3,3-diphenylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-hydroxybenzohydrazide
  • N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-nitrobenzohydrazide

Uniqueness

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[1,2-a]pyrimidine core with a diphenylpropanamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-10-9-15-22-26-18(2)24(25(30)28(17)22)27-23(29)16-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-15,21H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBFNBMZOUNAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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